1-Cyclopentylcyclopropan-1-ol
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Overview
Description
1-Cyclopentylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a cyclopentyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group classifies it as an alcohol, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclopropan-1-ol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of cyclopentylmagnesium bromide with cyclopropanone, followed by hydrolysis to yield this compound.
Cyclopropanation: Another method involves the cyclopropanation of cyclopentene using a carbene precursor such as diazomethane in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of inert atmospheres to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylcyclopropan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Cyclopentylcyclopropanone, cyclopentylcyclopropanoic acid
Reduction: Cyclopentylcyclopropane
Substitution: Cyclopentylcyclopropyl chloride, cyclopentylcyclopropyl bromide
Scientific Research Applications
1-Cyclopentylcyclopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentylcyclopropan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclopentanol: Similar in structure but lacks the cyclopropane ring, making it less strained and reactive.
Cyclopropanol: Contains a cyclopropane ring but lacks the cyclopentyl group, resulting in different chemical properties.
Cyclopentylmethanol: Similar in having a cyclopentyl group but with a methanol moiety instead of a cyclopropane ring.
Uniqueness: 1-Cyclopentylcyclopropan-1-ol is unique due to the combination of the cyclopentyl and cyclopropane rings, which imparts significant ring strain and reactivity. This makes it a valuable compound in synthetic chemistry for creating complex molecular architectures .
Properties
IUPAC Name |
1-cyclopentylcyclopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8(5-6-8)7-3-1-2-4-7/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHFVVHORICQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248312-70-0 |
Source
|
Record name | 1-cyclopentylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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